1,6-dimethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole
Description
The 1H-imidazo[1,2-b]pyrazole scaffold is a nitrogen-rich heterocyclic system gaining attention as a non-classical isostere of indole. Its structural rigidity and enhanced solubility in aqueous media make it advantageous for drug design . The specific derivative 1,6-dimethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole features a pyridine substituent at the 7-position and methyl groups at the 1- and 6-positions.
Properties
IUPAC Name |
1,6-dimethyl-7-pyridin-2-ylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-9-11(10-5-3-4-6-13-10)12-15(2)7-8-16(12)14-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHZRMFBAIQUBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1C3=CC=CC=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,6-Dimethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and potential as a therapeutic agent.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 186.21 g/mol. The compound features a fused imidazole and pyrazole ring system, which is known for its biological relevance.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the imidazo[1,2-b]pyrazole scaffold. For instance:
- Mechanism of Action : Compounds like 1H-imidazo[1,2-b]pyrazoles have been shown to induce apoptosis in various cancer cell lines by enhancing caspase-3 activity and causing morphological changes indicative of programmed cell death. In particular, compounds derived from this scaffold demonstrated effective inhibition of microtubule assembly at concentrations as low as 20 μM, suggesting their role as microtubule-destabilizing agents .
- Case Studies : A study evaluated several derivatives against breast cancer MDA-MB-231 cells. The results indicated that specific derivatives could enhance apoptosis and exhibit significant antiproliferative effects in vitro and in vivo. These findings underline the importance of structural modifications in enhancing biological activity .
Anti-inflammatory Effects
The anti-inflammatory potential of imidazo[1,2-b]pyrazole derivatives has also been investigated:
- Inhibition of COX Enzymes : Compounds from this class have been reported to act as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2. For example, certain derivatives demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib. This suggests that modifications at specific positions on the imidazole ring can enhance anti-inflammatory properties .
- Experimental Models : In vivo studies using carrageenan-induced edema models showed significant reduction in inflammation when treated with these compounds. The efficacy was measured through paw edema reduction percentages, demonstrating their potential as therapeutic agents for inflammatory conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazo[1,2-b]pyrazole derivatives:
| Position | Substituent | Biological Effect |
|---|---|---|
| 6 | Morpholine | Enhanced kinase inhibition |
| 7 | Pyridine | Increased anticancer activity |
| 5 | Alkyl groups | Improved anti-inflammatory properties |
Research indicates that substitutions at positions 6 and 7 significantly influence the binding affinity to target proteins and overall biological efficacy. For instance, substituents like morpholine at position 6 have shown enhanced interactions with kinase targets involved in cancer progression .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anti-Cancer Activity
The compound has been investigated for its anti-cancer properties. Research indicates that derivatives of imidazo[1,2-b]pyrazole can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives are effective against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cell lines, demonstrating promising IC50 values comparable to established chemotherapeutics like Doxorubicin .
2. Anti-Inflammatory Properties
In addition to its anti-cancer potential, 1,6-dimethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole has been evaluated for anti-inflammatory effects. Compounds in this class have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response. The anti-inflammatory mechanisms involve modulation of signaling pathways that lead to reduced inflammation in various models .
Biological Activities
3. Antimicrobial Activity
The compound and its derivatives have also been screened for antimicrobial activities. Studies indicate that imidazo[1,2-b]pyrazole derivatives possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents. The structural diversity within this class allows for the optimization of activity against resistant strains of bacteria and fungi .
4. Neuroprotective Effects
Recent investigations have suggested that compounds like this compound may offer neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role. The ability of these compounds to scavenge free radicals and modulate neuroinflammatory responses positions them as potential therapeutic agents in neuroprotection .
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anti-cancer activity | Demonstrated significant cytotoxicity against MCF-7 and HCT-116 cell lines with IC50 values comparable to Doxorubicin. |
| Study 2 | Assess antimicrobial properties | Found effective against various bacterial strains; highlighted potential for treating infections caused by resistant bacteria. |
| Study 3 | Investigate anti-inflammatory effects | Inhibited COX-2 activity significantly; reduced inflammatory markers in vivo models. |
| Study 4 | Explore neuroprotective potential | Showed promise in reducing oxidative stress in neuronal cell cultures; potential implications for Alzheimer's disease treatment. |
Comparison with Similar Compounds
Indole-Based Analogs (e.g., Pruvanserin)
Pruvanserin , a 5-HT2A receptor antagonist containing an indole core, serves as a benchmark for comparison. A study substituting indole with the 1H-imidazo[1,2-b]pyrazole scaffold (compound 4 ) demonstrated significant improvements:
| Property | Pruvanserin (Indole) | 1H-Imidazo[1,2-b]pyrazole Isostere (4) |
|---|---|---|
| Log D (lipophilicity) | 3.2 ± 0.1 | 2.5 ± 0.1 |
| Aqueous Solubility | 0.05 mg/mL | 1.2 mg/mL |
However, metabolic stability and cytochrome P450 interactions remain under investigation .
Other Imidazo[1,2-b]pyrazole Derivatives
Ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate :
This derivative exhibits a methylsulfanyl group at position 6 and an ester at position 5. X-ray crystallography reveals π–π interactions between the benzene and imidazole rings (3.643 Å), influencing solid-state packing and solubility. The compound’s bioactivity is hypothesized to stem from these interactions and hydrogen-bonding motifs .2,6-Diphenyl-7-(phenyldiazenyl)-1H-imidazo[1,2-b]pyrazole :
Functionalized with bulky aryl groups, this derivative shows reduced solubility compared to the dimethyl-pyridin-2-yl analog, underscoring the importance of substituent selection for optimizing physicochemical properties .
Pyrazolo-Pyrimidine and Triazolopyrimidine Derivatives
Compounds like pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-b][1,2,4]triazines share structural motifs with the imidazo[1,2-b]pyrazole core but differ in ring connectivity:
- Pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine : Synthesized via azide-mediated cyclization, these derivatives exhibit moderate solubility but lower metabolic stability due to hydrolytically labile hydrazine groups .
- Pyrazolo[1,5-a]pyrimidines : Prepared via intermolecular aza-Wittig reactions, these compounds display rigid planar structures but lack the imidazo[1,2-b]pyrazole’s π-stacking versatility .
Tetrahydroimidazo[1,2-a]pyridines
Derivatives such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate feature a partially saturated ring system. This structural modification increases conformational flexibility but reduces aromatic π-system contributions, leading to lower solubility compared to fully aromatic analogs .
Key Research Findings and Implications
- Solubility Enhancement : The 1H-imidazo[1,2-b]pyrazole scaffold consistently outperforms indole and saturated analogs in aqueous solubility, critical for oral bioavailability .
- Functionalization Versatility : Regioselective magnesiation and zincation enable tetra-functionalization of the scaffold, allowing precise tuning of electronic and steric properties .
Preparation Methods
Condensation and Cyclization
- Starting Materials : Pyridine derivatives, imidazole or pyrazole precursors.
- Reaction Conditions : The specific conditions can vary depending on the desired yield and purity. Common conditions include the use of solvents like ethanol or acetic acid, and catalysts such as transition metals or their complexes.
- Cyclization : This step involves the formation of the imidazopyrazole ring system through intramolecular reactions.
Analytical Methods
To assess the purity and structure of this compound, several analytical techniques are employed:
- Nuclear Magnetic Resonance (NMR) : Provides detailed information about the compound's chemical structure.
- High-Performance Liquid Chromatography (HPLC) : Used for assessing purity and separating compounds.
- Gas Chromatography (GC) : Useful for volatile compounds or when coupled with mass spectrometry for structural identification.
Research Findings and Challenges
The synthesis of complex heterocycles like this compound poses several challenges, including the need for efficient cyclization conditions and the control of reaction yields. Recent advances in catalyst-free cross-dehydrogenative coupling reactions offer promising alternatives for synthesizing similar heterocyclic compounds, though their application to this specific compound remains to be explored.
Data Tables
Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 2098013-52-4 |
| Molecular Formula | C12H12N4 |
| Molecular Weight | 212.25 g/mol |
| IUPAC Name | 1,6-dimethyl-7-pyridin-2-ylimidazo[1,2-b]pyrazole |
Synthesis Conditions
| Step | Conditions | Yield |
|---|---|---|
| Condensation | Pyridine derivatives with imidazole or pyrazole precursors in ethanol | Variable |
| Cyclization | Intramolecular reaction under heating or with catalysts | Variable |
Q & A
Q. What synthetic strategies are commonly employed for functionalizing the 1H-imidazo[1,2-b]pyrazole scaffold?
The scaffold is functionalized using regioselective metalation (e.g., TMPMgCl·LiCl) followed by electrophilic trapping. Key steps include:
- Br/Mg-exchange for brominated intermediates, enabling cross-couplings (Negishi, Suzuki) with aryl halides.
- Metalation at C3 or C6 using TMP-bases to introduce nitriles, esters, or acyl groups.
- SEM-group protection/deprotection to control reactivity (e.g., CsF/18-crown-6 for deprotection). These methods allow tetra-functionalization of the core, critical for tuning physicochemical properties .
Q. How does replacing indole with 1H-imidazo[1,2-b]pyrazole improve solubility in drug analogs?
Comparative studies of pruvanserin (indole-based) and its imidazo-pyrazole isostere revealed:
- Lower logD (lipophilicity) : Imidazo-pyrazole analogs exhibit logD reductions due to decreased aromatic π-stacking and enhanced polarity.
- pKa shift : The NH group in imidazo-pyrazole has a pKa ~7.3 vs. indole’s ~10.5, enhancing ionization and aqueous solubility at physiological pH. This makes imidazo-pyrazoles promising for improving bioavailability in CNS-targeting drugs .
Q. What analytical techniques are essential for characterizing imidazo-pyrazole derivatives?
Key methods include:
- X-ray crystallography : For resolving crystal structures (e.g., CCDC 2097280) using SHELX programs .
- UV/vis and photoluminescence spectroscopy : To assess push-pull dye properties (e.g., absorption at 430 nm for compound 14e) .
- NMR and HRMS : For structural elucidation and purity validation .
Advanced Research Questions
Q. How can regioselectivity challenges in metalation be addressed during synthesis?
- Base selection : TMP2Zn·MgCl2·2LiCl enables selective C2 metalation, avoiding pyrazole ring fragmentation.
- Temperature control : Reactions at 0°C minimize side reactions (e.g., decomposition of intermediates).
- Catalyst optimization : PEPPSI-iPr or Pd(OAc)2/SPhos improves cross-coupling yields with electron-deficient aryl halides (e.g., 57–89% yields for Negishi couplings) .
Q. What experimental design considerations are critical for evaluating biological activity of imidazo-pyrazole analogs?
- Physicochemical profiling : Measure logD, pKa, and solubility in simulated physiological media (e.g., PBS at pH 7.4).
- Receptor binding assays : Compare 5-HT2A affinity (radioligand displacement) between indole and imidazo-pyrazole analogs.
- Metabolic stability : Assess cytochrome P450 oxidation rates using liver microsomes .
Q. How do structural modifications impact the optical properties of push-pull dyes derived from imidazo-pyrazoles?
- Electron-withdrawing groups (EWGs) : Benzoyl substituents (e.g., 14e) induce red shifts (~50 nm) via enhanced intramolecular charge transfer (ICT).
- Solvent effects : Polar solvents stabilize ICT states, increasing photoluminescence quantum yields.
- Core rigidity : Proaromatic malononitrile cores in 14a–14d reduce non-radiative decay, enhancing emission intensity .
Q. How can contradictory data on reaction yields be resolved in scale-up syntheses?
- Catalyst screening : Use PEPPSI-iPent for sterically hindered substrates (e.g., 57% yield for polyfunctional iodide 10j).
- Reaction monitoring : In situ NMR or LC-MS tracks intermediate stability (e.g., avoiding SEM-group premature cleavage).
- Purification optimization : Gradient chromatography separates regioisomers formed during metalation .
Methodological Insights
- Crystallography : SHELXL refinement parameters must account for high-resolution data to resolve hydrogen-bonding networks in imidazo-pyrazoles .
- Kinetic analysis : Use stopped-flow UV/vis to study rapid ICT dynamics in push-pull dyes .
- Statistical modeling : Multivariate regression correlates substituent electronic parameters (Hammett σ) with logD/solubility trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
